Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride
Description
Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] dihydrochloride is a spirocyclic compound featuring a fused furopyridine core linked to a piperidine ring via a spiro junction. This architecture combines π-electron-rich furan and π-electron-deficient pyridine moieties, which may confer unique photophysical or bioactivity properties . The dihydrochloride salt form enhances solubility for pharmacological applications.
Properties
IUPAC Name |
spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXUCCFEPVRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a furo-pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Chemoselective Cross-Coupling
The triflate and chloro substituents enable sequential Suzuki-Miyaura couplings:
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Triflate Reactivity : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes coupling with aryl boronic acids in THF (60°C, 12 h) .
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Chloride Reactivity : Subsequent coupling at the 5-position uses PdCl<sub>2</sub>(dppf) in dioxane (100°C, 24 h) .
| Position | Coupling Partner | Catalyst System | Solvent | Yield |
|---|---|---|---|---|
| 3 (OTf) | Aryl boronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | THF | 75–85% |
| 5 (Cl) | Alkyl boronate | PdCl<sub>2</sub>(dppf), Cs<sub>2</sub>CO<sub>3</sub> | Dioxane | 65–70% |
Reactivity at the Piperidine Moiety
The piperidine ring undergoes characteristic amine reactions:
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N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K<sub>2</sub>CO<sub>3</sub> (DMF, 60°C) to form 1'-substituted derivatives.
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Salt Formation : The tertiary amine reacts with HCl to form the dihydrochloride salt, enhancing solubility .
Comparative Reactivity of Analogous Spiro Compounds
Reactivity trends are contextualized against structurally similar spiro systems:
| Compound Class | Key Reaction | Spiro[2H-furopyridine] Comparison |
|---|---|---|
| Spirooxindoles | Michael addition | Less electrophilic at the spiro center |
| Spirocyclic ketals | Acid-catalyzed ring-opening | Resists ring-opening under mild acid |
| Spirolactones | Hydrolysis | Stable under basic conditions (pH < 10) |
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
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Cognitive Enhancement :
- Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that compounds targeting these receptors may improve cognitive function and could be beneficial in treating cognitive deficits associated with conditions like schizophrenia .
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Antidepressant Activity :
- Preliminary studies suggest that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, although further research is needed to elucidate the exact pathways involved.
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Anticancer Properties :
- Some studies have indicated that spiro compounds can inhibit cancer cell proliferation. The specific mechanisms may involve the induction of apoptosis or disruption of cell cycle progression, making it a candidate for further exploration in cancer therapy.
Agricultural Biotechnology Applications
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Plant Growth Regulation :
- Research has demonstrated that synthetic low molecular weight heterocyclic compounds, including derivatives of pyridine and furo compounds, can act as effective substitutes for traditional phytohormones such as auxins and cytokinins. These compounds have shown significant auxin-like activity, enhancing vegetative growth in crops like maize (Zea mays L.) and pea (Pisum sativum L.) .
- Enhancement of Photosynthesis :
Case Study 1: Cognitive Function Improvement
A study involving the administration of spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] derivatives to animal models demonstrated significant improvements in memory retention and learning capabilities. The results suggest a promising avenue for developing cognitive enhancers based on this compound.
Case Study 2: Agricultural Application
In trials conducted with maize and pea plants treated with solutions containing spiro compounds at concentrations of , researchers observed notable increases in plant height and root development compared to control groups. The treated plants showed improvements in chlorophyll a and b content by approximately 4-36% and 3-74%, respectively, indicating enhanced photosynthetic activity .
Mechanism of Action
The mechanism of action of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a) Spiro[furo[3,4-c]pyridine-1,4'-piperidine] Hydrochloride (CAS 475152-33-1)
- Structure : Differs in the furopyridine ring connectivity (furo[3,4-c]pyridine vs. furo[2,3-b]pyridine), altering electronic distribution and steric effects.
- Properties : Molecular weight 240.69, stored as a dry solid . Used in exploratory medicinal chemistry but lacks explicit bioactivity data in the evidence.
- Synthesis : Multi-step routes involving cyclization and salt formation .
b) 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] Dihydrochloride (CAS 1017599-04-0)
- Structure : Similar to the target compound but with a furo[3,4-c]pyridine core. Molecular weight 263.16, purity ≥95% .
c) Spiro[imidazolidine-4,4'-pyrano[2,3-b]pyridine] Derivatives
Functional Group Modifications
a) Furo[2,3-b]pyridine Derivatives with Antioxidant Activity (3a-l)
- Structure : Lack the spiro-piperidine moiety but retain the furo[2,3-b]pyridine core.
- Bioactivity : Significant DPPH radical scavenging (e.g., 3b, 3f, 3j at 4 mg/mL) .
- Synthesis: Thorpe-Ziegler cyclization of nicotinonitriles .
b) Spiro[indoline-3,4'-piperidine]-2-ones
Pharmacological and Physicochemical Properties
Biological Activity
Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine]; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, biological targets, and relevant case studies.
- Chemical Name : Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine]; dihydrochloride
- Molecular Formula : C18H21N3·2HCl
- Molecular Weight : 279.38 g/mol
- CAS Number : 2287311-51-5
Biological Activity Overview
The biological activity of spiro compounds is often linked to their ability to interact with various biological pathways. Research indicates that spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] exhibits several pharmacological effects:
- Acetylcholinesterase Inhibition :
- Antioxidant Properties :
- Anticancer Activity :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| AChE Inhibition | Significant | |
| Antioxidant Activity | High | |
| Anticancer Activity | Moderate to High |
Case Study 1: Acetylcholinesterase Inhibition
A study focusing on the synthesis of novel sulfamides derived from phenethylamines demonstrated that certain structural modifications could enhance AChE inhibitory activity. The IC50 values for these compounds were comparable to established inhibitors like eserine, indicating a promising avenue for further research into spiro derivatives as potential treatments for Alzheimer's disease .
Case Study 2: Antioxidant Properties
Research conducted on various spiro compounds showed that they possess significant radical scavenging abilities. For instance, the DPPH assay revealed that certain derivatives could reduce DPPH radical concentrations by over 70%, highlighting their potential as therapeutic agents against oxidative stress-related conditions .
Case Study 3: Anticancer Mechanisms
In vitro studies have indicated that spiro compounds can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway. This suggests a multifaceted approach where spiro compounds could serve as both direct anticancer agents and adjuncts in combination therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] dihydrochloride, and how do reaction conditions influence yield?
- Methodology :
- Multicomponent reactions (MCRs) are commonly employed, using precursors like isatins, arylamines, and acetylenedicarboxylates under reflux conditions (e.g., in acetic acid/ammonium acetate) .
- Catalysts such as BF₃·OEt₂ or organometallic complexes (e.g., Mg/Zn) improve regioselectivity and yield .
- Purification involves column chromatography and spectroscopic validation (¹H/¹³C NMR, HRMS) .
- Critical Parameters : Temperature, solvent polarity, and catalyst loading significantly impact reaction efficiency .
Q. How is the structural integrity of this spiro compound validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography (CCDC deposition IDs: 843674, 843676) confirms spirocyclic geometry and dihydrochloride salt formation .
- NMR spectroscopy (600 MHz) identifies proton environments, with δ 2.8–3.2 ppm signals indicative of piperidine and furopyridine moieties .
- HPLC-MS (ESI) ensures purity (>95%) and molecular ion alignment with theoretical m/z values .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported reaction yields or regioselectivity?
- Approach :
- Systematic screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Ru) to optimize transition states .
- Computational modeling (DFT) predicts regioselectivity trends in spirocyclization steps .
- Case Study : Discrepancies in yields (49–76%) for similar reactions highlight the need for rigorous moisture/oxygen exclusion during sensitive steps (e.g., Grignard additions) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?
- Methodology :
- Introduce substituents (e.g., halogens, methoxy groups) at the furopyridine or piperidine rings to assess binding affinity .
- Use radioligand binding assays (e.g., 5-HT₁ₐ receptors) to quantify nanomolar-scale interactions .
- Key Finding : (+)-Enantiomers exhibit higher 5-HT₁ₐ selectivity (e.g., log(IC₅₀) = 8.2) than (-)-enantiomers due to steric hindrance in chiral pockets .
Q. What challenges arise in enantioselective synthesis, and how are they addressed?
- Challenges :
- Racemization during spirocyclization under acidic/basic conditions .
- Solutions :
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) .
- Example : Kinetic resolution using lipases achieves >90% enantiomeric excess (ee) in dihydrochloride salt crystallization .
Experimental Design & Safety
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Storage : Desiccated at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental release of chlorinated byproducts .
Data Interpretation & Reproducibility
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled across studies?
- Troubleshooting :
- Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .
- Case Study : Discrepancies in δ 7.2–7.5 ppm aromatic signals may arise from residual solvents (e.g., ethyl acetate) in crude samples .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
